molecular formula C10H10ClN3O2S B2974682 2-Chloro-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]acetamide CAS No. 2411318-49-3

2-Chloro-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]acetamide

Cat. No. B2974682
CAS RN: 2411318-49-3
M. Wt: 271.72
InChI Key: UCUHVICPLPHHHT-UHFFFAOYSA-N
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Description

“2-Chloro-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]acetamide” is a chemical compound with the molecular formula C10H10ClN3O2S . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The methods often involve cyclization processes or domino reactions . For example, one approach involves the synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom . Another approach involves the reaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thieno[2,3-d]pyrimidin-3-yl group attached to an acetamide moiety via an ethyl linker . The molecule also contains a chlorine atom attached to the acetamide moiety .

Future Directions

The future directions for research on “2-Chloro-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]acetamide” and similar compounds could involve further exploration of their biological activities . These compounds could potentially be used in the development of new drugs .

properties

IUPAC Name

2-chloro-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2S/c11-5-8(15)12-2-3-14-6-13-9-7(10(14)16)1-4-17-9/h1,4,6H,2-3,5H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUHVICPLPHHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)N(C=N2)CCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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